

Cost-benefit analysis of different 2-Fluoro-5-formylbenzonitrile synthesis methods

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Compound of Interest

Compound Name: 2-Fluoro-5-formylbenzonitrile

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A Comparative Guide to the Synthesis of 2-Fluoro-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of four distinct synthesis methods for **2-Fluoro-5-formylbenzonitrile**, a key intermediate in the pharmaceutical industry. The comparison covers reaction conditions, product yield and purity, cost-effectiveness, safety, and environmental impact to assist researchers in selecting the most suitable method for their specific needs.

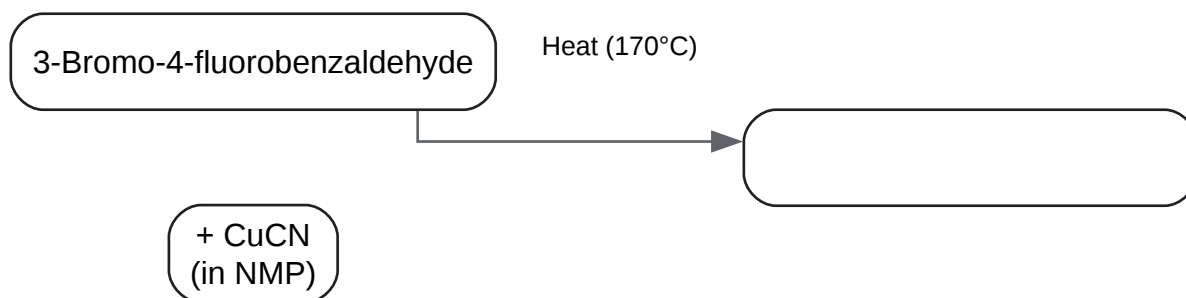
Method 1: Cyanation of 3-Bromo-4-fluorobenzaldehyde

This single-step method involves the direct displacement of a bromine atom with a cyanide group.

Experimental Protocol:

In a 1-liter round-bottom flask, 3-bromo-4-fluorobenzaldehyde (100g, 0.49 mol) is dissolved in 400 mL of N-Methyl-2-pyrrolidone (NMP). To this solution, cuprous cyanide (50.6g, 0.56 mol) is added. The reaction mixture is then heated to 170°C and stirred overnight. After cooling to room temperature, the mixture is filtered. The filtrate is dissolved in a mixture of 400 mL of

water and 500 mL of ethyl acetate. The organic phase is washed twice with water, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting residue is recrystallized from a petroleum ether and ethyl acetate mixture to yield the final product.[1]



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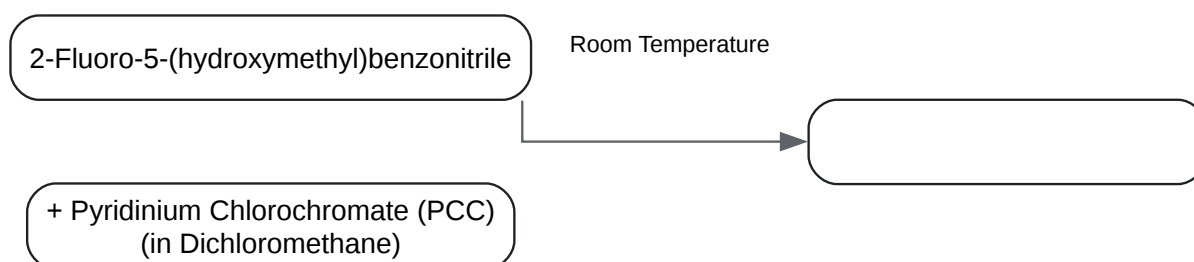
Caption: Method 1: Cyanation of 3-Bromo-4-fluorobenzaldehyde.

Method 2: Oxidation of 2-Fluoro-5-(hydroxymethyl)benzonitrile

This method utilizes an oxidizing agent to convert a primary alcohol to an aldehyde.

Experimental Protocol:

In a 1000 mL flask, 138.9g of crude 2-fluoro-5-(hydroxymethyl)benzonitrile is dissolved in 500 mL of dichloromethane and cooled in a cold water bath with stirring. Pyridinium chlorochromate (PCC) (200g) is added in portions. The reaction is stirred at room temperature and monitored by HPLC until the starting material is completely consumed. The reaction mixture is then suction filtered, and the filter cake is washed with 200 mL of dichloromethane. The solvent is removed under reduced pressure, and the residue is recrystallized from toluene to afford the final product.[2][3]



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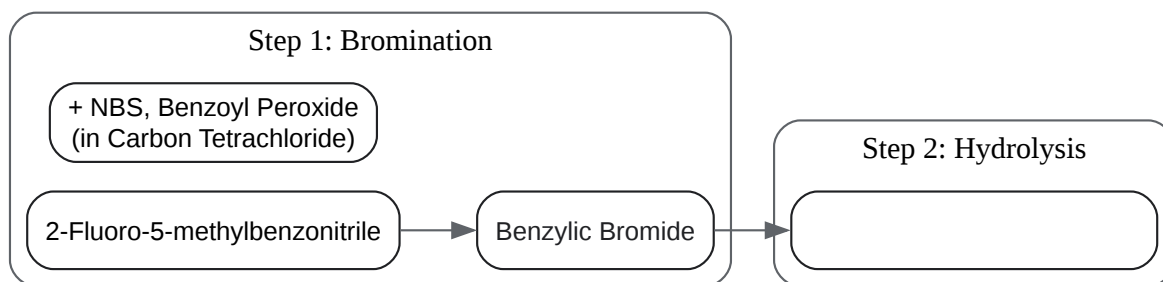
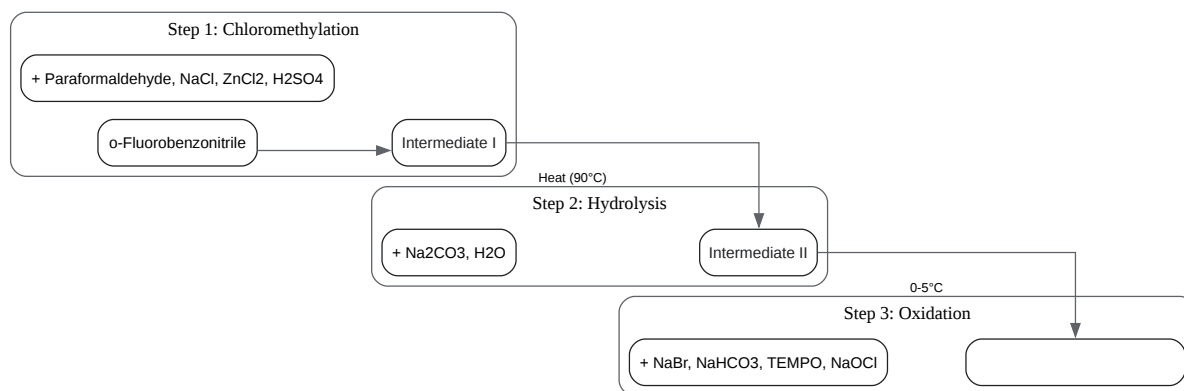
Caption: Method 2: Oxidation of 2-Fluoro-5-(hydroxymethyl)benzonitrile.

Method 3: Multi-step Synthesis from o-Fluorobenzonitrile

This three-step synthesis is presented as a more cost-effective and safer alternative, avoiding highly toxic reagents.

Experimental Protocol:

- **Step 1: Chloromethylation.** In a 500 mL bottle, add concentrated sulfuric acid (250g), paraformaldehyde (30g), o-fluorobenzonitrile (60g), sodium chloride (58.5g), and anhydrous zinc chloride (6.8g). Stir the mixture at room temperature and monitor the reaction by HPLC. Once the starting material is consumed, pour the reaction mixture into an ice-water mixture and extract twice with 500 mL of dichloromethane. The combined organic layers are washed, dried, and concentrated to give the crude intermediate I.
- **Step 2: Hydrolysis.** In a 500 mL bottle, add 200 mL of water, 20g of sodium carbonate, and the crude intermediate I. Heat the mixture to 90°C with stirring and monitor by HPLC. After completion, the mixture is extracted with ethyl acetate, and the organic layer is concentrated to yield crude intermediate II.
- **Step 3: Oxidation.** In a 1000 mL bottle, a mixture of 100 mL of water, 100 mL of dichloromethane, 10.2g of sodium bromide, and 42g of sodium bicarbonate is prepared. The crude intermediate II is added, and the mixture is cooled in an ice bath. TEMPO (0.5g) and 8% sodium hypochlorite solution (430g) are added gradually at 0-5°C. The reaction is monitored by HPLC. Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are concentrated, and the residue is recrystallized from toluene to give the final product.[3]



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